molecular formula C8H8N2O B2670454 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1857903-01-5

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2670454
CAS RN: 1857903-01-5
M. Wt: 148.165
InChI Key: YYNDNMMRGFMXJC-UHFFFAOYSA-N
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Description

“2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative with a but-2-yn-1-yl group attached to it. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. The but-2-yn-1-yl group is a four-carbon chain with a triple bond between the second and third carbons .


Molecular Structure Analysis

The molecular structure of this compound would feature a six-membered pyridazine ring with a but-2-yn-1-yl group attached to it. The presence of the nitrogen atoms in the ring and the triple bond in the but-2-yn-1-yl group would likely result in a molecule with regions of varying electron density, which could influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would likely be influenced by the presence of the pyridazine ring and the but-2-yn-1-yl group .

Scientific Research Applications

Synthesis and Chemical Properties

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is involved in various synthetic processes to create a wide range of chemical compounds. For instance, it serves as a precursor in the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives through reactions with electrophilic reagents, aryl diazonium salts, and isothiocyanates. These compounds are characterized by elementary analysis, mass spectrometry (MS), infrared (IR) spectroscopy, and proton nuclear magnetic resonance (^1H NMR) spectra, confirming their structural identities (Hafiz, Ramiz, & Sarhan, 2011).

Crystallography and Molecular Structure

The compound's utility extends to crystallographic studies, as demonstrated by its involvement in the characterization of PNU-97018, an angiotensin II receptor antagonist. The alcoholates and ansolvate of PNU-97018 were analyzed using X-ray crystallography and thermal analysis to understand the compound's molecular conformation and crystal packing, providing insights into its potential therapeutic applications (Ishii et al., 2002).

Anticancer Potential

Research has also explored the anticancer potential of derivatives of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one. A study focused on synthesizing new series of 3(2h)-one pyridazinone derivatives with anticipated antioxidant activity. These compounds were evaluated for in vitro antioxidant activity, showing promise as potent antioxidants. Molecular docking studies further investigated their potential anticancer activity, highlighting the compound's relevance in medicinal chemistry (Mehvish & Kumar, 2022).

Catalysis and Water Oxidation

In the field of catalysis, derivatives of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one have been used to develop new families of Ru complexes for water oxidation. These complexes, characterized by ^1H NMR, MS, and X-ray analysis, demonstrate the compound's versatility in facilitating oxygen evolution reactions, with significant implications for energy conversion and storage technologies (Zong & Thummel, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific studies on this compound, it’s difficult to provide information on its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and any potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

2-but-2-ynylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-3-7-10-8(11)5-4-6-9-10/h4-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNDNMMRGFMXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one

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